2-methyl-N-(3-{4-[3-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)propyl]piperazin-1-yl}propyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and two thiazolo[3,2-a]pyrimidine rings, which are heterocyclic compounds containing both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. Piperazine rings can participate in a variety of reactions, including substitution and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the types of functional groups present in the molecule .Scientific Research Applications
Heterocyclic Compound Synthesis
Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and studied for their potential as analgesic and anti-inflammatory agents. Notable work includes the synthesis of various heterocyclic compounds, such as 8-(methylbenzodifuran)-thiazolopyrimido[1,6-a][1,3,5]triazine-3,5-dione and 8-(3-methyl benzodifuran)-thiazolopyrimido[6,1-d][1,3,5]oxadiazepine-trione, demonstrating significant COX-2 inhibition, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Microwave-Assisted Synthesis
Microwave-assisted synthesis methods have been employed to produce thiazolopyrimidine derivatives. This technique offers advantages in terms of higher yields and shorter reaction times compared to conventional methods. Compounds such as 4-methyl-2,3,6,7-tetra-hydroisothiazolo[5,4-b]-pyridine-3,6-dione and 2-hydroxy-5-methyl-4H-pyrido[3,2-e][1,3]-thiazine-4,7(8H)-dione have been successfully synthesized using this approach (Youssef et al., 2012).
Regioselective Synthesis and Computational Analysis
Regioselective synthesis techniques have been developed for producing bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine) derivatives. Detailed computational analysis using DFT, MM2, and MMFF94 calculations has been performed to understand the regioselectivity of the reactions involved in the synthesis process (Sanad et al., 2021).
Microwave-Assisted Synthesis of Piperazine-Linked Derivatives
Piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) have been synthesized using microwave irradiation, providing an efficient and time-saving method. This approach has been particularly useful in synthesizing compounds with potential pharmaceutical applications (Mekky et al., 2021).
Hantzsch-Like Synthesis of Hybrid Molecules
Hantzsch-like synthesis has been utilized to create novel hybrid molecules incorporating bis(1,4-dihydropyridine-3,5-dicarbonitrile), bis(decahydroacridine), bis(tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridin), and bis(tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione) derivatives linked to a piperazine core (Salem et al., 2022).
Future Directions
Properties
IUPAC Name |
2-methyl-N-[3-[4-[3-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propyl]piperazin-1-yl]propyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8O4S2/c1-17-15-33-23(37)19(13-29-25(33)39-17)21(35)27-5-3-7-31-9-11-32(12-10-31)8-4-6-28-22(36)20-14-30-26-34(24(20)38)16-18(2)40-26/h13-16H,3-12H2,1-2H3,(H,27,35)(H,28,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQVQGMZHLWHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCCN3CCN(CC3)CCCNC(=O)C4=CN=C5N(C4=O)C=C(S5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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